Fmoc-PEG8-NHS ester is a heterobifunctional polyethylene glycol (PEG) derivative commonly employed in bioconjugation and surface modification applications. [] It serves as a linker molecule, facilitating the attachment of biomolecules or other functionalities to surfaces or other molecules. [] The "Fmoc" refers to the fluorenylmethyloxycarbonyl protecting group, "PEG8" indicates the presence of an eight-unit ethylene glycol chain, and "NHS ester" denotes the N-hydroxysuccinimide ester reactive group. []
Fmoc-PEG8-NHS ester is a compound that combines a polyethylene glycol (PEG) linker with a 9-fluorenylmethoxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is designed to enhance the solubility and stability of biomolecules, making it valuable in various scientific and medical applications. The hydrophilic nature of the PEG spacer allows for increased solubility in aqueous environments, which is particularly beneficial in bioconjugation and drug delivery systems.
Fmoc-PEG8-NHS ester can be synthesized through various chemical methods, often involving the reaction of Fmoc-protected amines with PEG derivatives and NHS esters. It can also be commercially obtained from chemical suppliers specializing in bioconjugation reagents.
Fmoc-PEG8-NHS ester is classified as a bioconjugation reagent due to its ability to facilitate the attachment of biomolecules through stable amide bonds. It falls under the category of polyethylene glycol derivatives, which are widely used in drug delivery and protein modification.
The synthesis of Fmoc-PEG8-NHS ester typically involves several key steps:
The reaction mechanism generally involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond while releasing N-hydroxysuccinimide as a byproduct. The Fmoc group can be removed under basic conditions to expose the free amine for further conjugation reactions.
Fmoc-PEG8-NHS ester has a complex molecular structure characterized by:
The molecular formula for Fmoc-PEG8-NHS ester is , with a molecular weight of approximately 663.75 g/mol .
The structure can be depicted as follows:
Fmoc-PEG8-NHS ester primarily undergoes substitution reactions where it reacts with primary amines to form stable amide bonds. This reaction is crucial for attaching the PEG linker to proteins, peptides, or other biomolecules.
Major products formed include conjugated biomolecules with enhanced solubility and stability due to the presence of the PEG linker.
The mechanism of action for Fmoc-PEG8-NHS ester involves several steps:
The process can significantly extend the half-life of drugs in circulation by reducing renal clearance and improving biodistribution .
Relevant data indicate that the half-life for hydrolysis at pH 7.0 is about 4 to 5 hours at low temperatures but decreases significantly at higher pH levels .
Fmoc-PEG8-NHS ester has diverse applications across various fields:
The evolution of polyethylene glycol (PEG) linkers represents a fascinating journey through polymer science and bioconjugation chemistry. Early PEGylation technologies utilized polydispersed PEG polymers with broad molecular weight distributions, which introduced significant batch-to-ba tch variability in conjugation products [7]. The advent of monodispersed PEG linkers like Fmoc-PEG8-NHS ester marked a revolutionary advancement, offering exact molecular weights (760.82 g/mol) and defined structures with eight ethylene glycol repeating units [3] [6]. This precision became particularly valuable with the rise of PROTAC (PROteolysis TArgeting Chimera) technology, where controlled linker length is crucial for optimal orientation between target protein and E3 ligase [4].
The development timeline reveals key milestones:
Table: Evolution of PEG Linker Technology
Era | Linker Type | Key Limitations | Advancements |
---|---|---|---|
1970s-1990s | Polydispersed PEG | Batch variability, undefined conjugation | First PEGylated therapeutics |
2000-2010 | Early monodispersed PEGs | Limited functionalization options | Controlled architectures |
2010-Present | Advanced reagents (e.g., Fmoc-PEG8-NHS) | Higher synthesis complexity | Precise length control, dual functionality, PROTAC applications |
The specificity of PEG8—exactly eight ethylene oxide units—emerged as an optimal length for balancing molecular flexibility with steric considerations in drug delivery systems [6] [8]. This historical progression underscores how Fmoc-PEG8-NHS ester embodies decades of research into creating spatially defined, water-soluble linkers for advanced biomedical applications.
The strategic incorporation of orthogonally reactive groups makes Fmoc-PEG8-NHS ester a remarkably versatile bioconjugation tool. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the terminal amine, readily removable using piperidine (20-50% in DMF) or other secondary amines [1] [3]. This protection strategy enables sequential conjugation workflows: after NHS ester-mediated coupling to a primary amine-containing molecule, the Fmoc group can be selectively cleaved to reveal a reactive amine for subsequent derivatization [2] [6].
Conversely, the N-hydroxysuccinimide (NHS) ester functions as a highly efficient acylating agent that reacts selectively with primary amines (-NH₂) under mild physiological conditions (pH 7-9) to form stable amide bonds [1] [8]. This reaction proceeds via nucleophilic attack, releasing N-hydroxysuccinimide as a byproduct, and is compatible with diverse amine-containing targets including:
Table: Functional Group Characteristics and Reactivity
Group | Protection/Reaction | Conditions | Product | Applications |
---|---|---|---|---|
Fmoc | Amine protection | Stable at neutral pH | Protected amine | Sequential conjugation strategies |
Deprotection | Basic conditions (piperidine/DMF) | Free amine | Post-conjugation functionalization | |
NHS ester | Acylation reaction | pH 7-9, aqueous/organic solvents | Stable amide bond | Protein labeling, surface functionalization |
The PEG8 spacer plays an equally crucial role by imparting water solubility to hydrophobic payloads, reducing aggregation, and extending circulation half-life through steric shielding [1] [7]. This hydrophilic bridge maintains a distance of approximately 30-35 Å between conjugated molecules, minimizing steric interference with biological activity [3]. The combined functionality creates a trifecta of properties: protective group chemistry (Fmoc), directed conjugation (NHS), and biocompatible spacing (PEG8), enabling sophisticated molecular architectures inaccessible through traditional crosslinkers.
Fmoc-PEG8-NHS ester serves as a critical building block across diverse research domains due to its dual functionality and biocompatibility. In drug delivery, its most prominent application involves constructing nanoscale delivery systems where the Fmoc group contributes to hydrophobic drug interactions while the PEG spacer ensures water dispersibility. Researchers have leveraged this to create nanomicelles with enhanced paclitaxel loading capacities (15-20% weight/weight) and improved tumor accumulation compared to non-Fmoc systems [3] [6]. The Zhang et al. study demonstrated that Fmoc-PEG8-based micelles increased drug-carrier interaction through π-π stacking of the fluorenyl groups, significantly boosting payload capacity while maintaining controlled release profiles [3].
In cancer combination therapy, the compound enables precise co-delivery architectures. A notable example includes dual-drug conjugates where Fmoc-PEG8-NHS ester links doxorubicin to dasatinib, ensuring synchronized delivery to tumor cells and overcoming multidrug resistance mechanisms [3]. The PEG spacer maintains drug solubility while the Fmoc group assists in self-assembly into nanoparticles approximately 100 nm in diameter—optimal for enhanced permeability and retention (EPR) effects in tumors.
The reagent has proven equally transformative for PROTAC development where it serves as the crucial linker connecting E3 ligase ligands to target protein binders. Its 30.5 Å length (calculated from molecular dynamics) provides ideal spatial separation for ternary complex formation, while the PEG chain's flexibility accommodates varying protein orientations [4] [6]. This application capitalizes on the compound's monodispersity to ensure reproducible PROTAC performance—a critical factor given the sensitivity of ubiquitination efficiency to linker length.
Table: Key Research Applications and Mechanisms
Application Domain | Conjugation Strategy | Key Mechanism | Research Findings | Reference |
---|---|---|---|---|
Nanomicellar Drug Delivery | Fmoc-PEG8-NHS conjugated to paclitaxel | Enhanced hydrophobic interaction via π-stacking | 40% increase in drug loading capacity | Zhao et al. (2016) |
Combination Chemotherapy | Sequential conjugation of doxorubicin + dasatinib | Co-delivery synchronization | Synergistic cytotoxicity in resistant cells | Zhang et al. (2015) |
PROTAC Synthesis | Linker between E3 ligand and target binder | Optimal spatial positioning | Improved target degradation efficiency | MedChemExpress (2024) |
Surface Functionalization | NHS-mediated coating on amine-modified surfaces | Controlled ligand density | Enhanced cell-specific targeting | BroadPharm (2024) |
Materials science applications exploit the reagent's surface modification capabilities. The NHS ester readily conjugates to amine-functionalized surfaces, creating Fmoc-terminated interfaces that can be subsequently deprotected to generate reactive amine surfaces for further functionalization [1] [9]. This approach enables layer-by-layer construction of biofunctional coatings for biosensors, cell culture substrates, and targeted contrast agents. Recent innovations include Fmoc-PEG8-functionalized gold nanoparticles for SERS-based detection platforms, where the PEG spacer minimizes non-specific binding while the Fmoc group provides a Raman signal for quantification [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7